TRPM8 antagonist 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

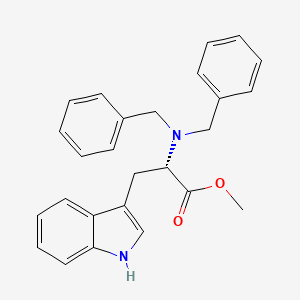

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVOOJDLCVOLKI-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TRPM8 antagonist 2 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of TRPM8 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established primary sensor of cold temperatures and cooling agents like menthol.[1] As a non-selective cation channel, its activation leads to an influx of calcium and sodium ions, resulting in membrane depolarization and the generation of action potentials in sensory neurons.[1][2] This role in thermosensation has made TRPM8 a significant therapeutic target, particularly for conditions involving cold hypersensitivity and neuropathic pain.[3][4]

This technical guide focuses on the mechanism of action of This compound , a potent and selective antagonist identified as a tryptophan-based compound (also referred to as Compound 14 in associated literature). This molecule has demonstrated significant potential in preclinical models of neuropathic pain and serves as an excellent case study for understanding the pharmacological inhibition of the TRPM8 channel. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the TRPM8 ion channel. The activation of TRPM8 by stimuli such as cold temperatures (below ~26°C) or chemical agonists (e.g., menthol, icilin) triggers a conformational change in the channel protein, opening a pore that allows cations to flow into the neuron down their electrochemical gradient. This influx of positive ions depolarizes the cell, leading to the firing of an action potential that is transmitted to the central nervous system and perceived as a cold sensation.

This compound functions by binding to the TRPM8 channel protein, preventing the conformational changes necessary for channel opening. While the precise binding mode is an area of active research, molecular modeling studies of similar antagonists suggest an interaction with the S1-S4 transmembrane voltage-sensing domain and the TRP domain of the channel subunits. By stabilizing the channel in a closed state, the antagonist effectively blocks the influx of Ca²⁺ and Na⁺ ions, thereby preventing neuronal depolarization and subsequent signal transmission. This blockade of ion flow is the fundamental mechanism by which this compound mitigates the sensation of cold and alleviates cold-related pain.

Signaling Pathway and Antagonist Interaction

The following diagram illustrates the TRPM8 signaling cascade and the point of intervention for this compound.

Quantitative Data Presentation

The potency of this compound has been characterized in multiple assays. The following table summarizes the key quantitative metrics reported in the literature.

| Parameter | Value | Assay Type | Cell Line / Model | Agonist | Species | Reference |

| IC₅₀ | 0.2 nM | Not Specified | Not Specified | Not Specified | Not Specified | |

| IC₅₀ | 40 nM | Calcium Fluorimetric Assay | HEK293 | Menthol | Rat |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize TRPM8 antagonists.

Protocol 1: In Vitro Calcium Imaging Assay

This assay quantifies the ability of an antagonist to inhibit the rise in intracellular calcium triggered by a TRPM8 agonist in a heterologous expression system.

-

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing the rat or human TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are maintained at 37°C in a humidified 5% CO₂ atmosphere and seeded into 96-well black-walled, clear-bottom plates 24-48 hours prior to the assay to form a confluent monolayer.

-

-

Dye Loading:

-

The culture medium is removed, and cells are washed with a Hanks' Balanced Salt Solution (HBSS).

-

Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent indicator, such as Fluo-4 AM (2-5 µM), for 60 minutes at 37°C.

-

-

Assay Procedure:

-

After incubation, cells are washed twice with HBSS to remove extracellular dye.

-

90 µL of HBSS is added to each well. The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

-

Baseline fluorescence is recorded for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).

-

10 µL of this compound at various concentrations (or vehicle control) is added to the wells, and the plate is incubated for 10-20 minutes.

-

10 µL of a TRPM8 agonist (e.g., menthol or icilin at a concentration that elicits ~80% of the maximal response, EC₈₀) is then added to stimulate the channels.

-

Fluorescence is continuously recorded for 2-5 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The peak fluorescence intensity following agonist addition is measured for each well.

-

Data are normalized to the vehicle control response (0% inhibition) and a baseline control (100% inhibition).

-

The normalized data are plotted against the antagonist concentration, and a dose-response curve is fitted to calculate the IC₅₀ value.

-

Protocol 2: In Vivo Oxaliplatin-Induced Cold Allodynia Model

This model assesses the efficacy of an antagonist in reversing cold hypersensitivity, a common side effect of chemotherapy and a hallmark of neuropathic pain.

-

Animal Model:

-

Adult male C57BL/6 mice are used. Animals are housed with a 12-hour light/dark cycle with ad libitum access to food and water.

-

Neuropathy is induced by a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 6 mg/kg). Cold allodynia typically develops within 3-4 days.

-

-

Behavioral Testing (Acetone Drop Test):

-

Mice are placed in individual transparent boxes on a wire mesh floor and allowed to acclimatize for at least 30 minutes.

-

A drop of acetone (50 µL) is applied to the plantar surface of the hind paw. The rapid evaporation of acetone produces a cooling stimulus.

-

The behavioral response (e.g., paw withdrawal, flinching, licking) is observed for 1 minute, and the total duration of the response is recorded.

-

A baseline measurement is taken before oxaliplatin administration. Testing is repeated on subsequent days to confirm the development of cold allodynia (a significantly increased response duration compared to baseline).

-

-

Antagonist Administration and Efficacy Measurement:

-

On the day of testing (e.g., day 4 post-oxaliplatin), this compound is administered via subcutaneous (s.c.) injection at various doses (e.g., 0.1, 1, 10 µg). Control animals receive the vehicle.

-

60 minutes after antagonist administration, the acetone drop test is performed again to assess the reversal of cold allodynia.

-

-

Data Analysis:

-

The duration of paw withdrawal is compared between vehicle-treated and antagonist-treated groups.

-

A significant reduction in response duration in the antagonist-treated group indicates antinociceptive activity. Data are typically analyzed using ANOVA followed by a post-hoc test.

-

Experimental Workflow Visualization

The following diagram outlines the workflow for the oxaliplatin-induced cold allodynia experiment.

Conclusion

This compound is a highly potent inhibitor of the TRPM8 channel, demonstrating efficacy in preclinical models of neuropathic pain. Its mechanism of action is rooted in the direct blockade of the ion channel, preventing the initiation of the neural signals that underlie the sensation of cold and cold-related pain. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field of sensory biology and drug development. Further investigation into the specific binding interactions and the translation of these findings into clinical settings will be critical for realizing the therapeutic potential of targeting the TRPM8 channel.

References

In-Depth Technical Guide: Discovery and Synthesis of TRPM8 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of TRPM8 antagonist 2, a potent and selective modulator of the transient receptor potential melastatin 8 (TRPM8) channel. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound, intended to serve as a valuable resource for researchers in the fields of sensory biology and drug development.

Core Data Summary

This compound, also referred to as compound 14 in the primary literature, is a tryptophan-based derivative identified as a highly potent and selective antagonist of the TRPM8 channel.[1][2] Its discovery stemmed from the optimization of a series of N,N'-dibenzyl tryptamine analogues.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| In Vitro Activity | |

| Parameter | Value |

| IC50 (TRPM8 antagonism) | 0.2 ± 0.2 nM |

| IC50 (menthol-induced Ca2+ influx in rTRPM8-HEK293 cells) | 40 nM |

| In Vivo Efficacy | |

| Model | Dosage |

| Icilin-induced wet-dog shakes (WDS) in mice | 1, 10, and 30 mg/kg (s.c.) |

| Oxaliplatin-induced cold allodynia in mice | 0.1 and 1 µg (s.c.) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key pharmacological assays used in its characterization.

Synthesis of this compound (Methyl 2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate)

The synthesis of this compound is achieved through the N,N-dibenzylation of L-tryptophan methyl ester.

Materials:

-

L-tryptophan methyl ester hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of L-tryptophan methyl ester hydrochloride in DMF, add K2CO3.

-

Stir the mixture at room temperature.

-

Add benzyl bromide to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield methyl 2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate (this compound).

In Vitro Assay: Menthol-Evoked Calcium Influx in HEK293 Cells

This assay evaluates the ability of this compound to inhibit the influx of calcium through TRPM8 channels upon activation by the agonist menthol.[3]

Materials:

-

HEK293 cells stably expressing the rat TRPM8 channel (rTRPM8-HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Menthol

-

This compound

Procedure:

-

Culture rTRPM8-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.

-

Load the cells with Fluo-4 AM dye mixed with an equal volume of 20% Pluronic F-127 in HBSS for 60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined period.

-

Add a solution of menthol to stimulate the TRPM8 channels.

-

Measure the change in fluorescence intensity using a fluorescence microplate reader.

-

Calculate the IC50 value by plotting the percentage inhibition of the menthol-induced calcium influx against the concentration of this compound.

In Vivo Assay: Icilin-Induced Wet-Dog Shakes in Mice

This model assesses the in vivo efficacy of this compound in a model of cold hypersensitivity.

Materials:

-

Male C57BL/6J mice

-

Icilin

-

This compound

-

Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

Procedure:

-

Acclimatize the mice to the experimental environment.

-

Administer this compound or vehicle via subcutaneous (s.c.) injection at the desired doses.

-

After a predetermined pretreatment time, administer icilin intraperitoneally (i.p.) to induce wet-dog shakes (WDS).

-

Immediately after icilin injection, place the mice in individual observation chambers.

-

Record the number of WDS for a defined observation period (e.g., 30 minutes).

-

Compare the number of WDS in the antagonist-treated groups to the vehicle-treated group to determine the percentage of inhibition.

In Vivo Assay: Oxaliplatin-Induced Cold Allodynia in Mice

This model evaluates the analgesic effect of this compound in a neuropathic pain model characterized by hypersensitivity to cold.

Materials:

-

Male C57BL/6J mice

-

Oxaliplatin

-

This compound

-

Vehicle

-

Acetone

Procedure:

-

Induce peripheral neuropathy by administering oxaliplatin to the mice.

-

Assess the development of cold allodynia by applying a drop of acetone to the plantar surface of the hind paw and measuring the withdrawal response (e.g., duration of paw licking, flinching, or lifting).

-

Once cold allodynia is established, administer this compound or vehicle (s.c.).

-

At various time points after treatment, re-assess the cold allodynia response to acetone.

-

Compare the withdrawal responses in the antagonist-treated groups to the vehicle-treated group to determine the degree of attenuation of cold allodynia.

Mandatory Visualizations

TRPM8 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the TRPM8 channel.

Caption: Simplified signaling pathway of TRPM8 channel activation.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the general workflow for assessing the in vivo efficacy of this compound.

Caption: General workflow for in vivo testing of this compound.

Logical Relationship in the Discovery of this compound

The following diagram illustrates the logical progression from a lead compound to the identification of this compound.

Caption: Logical workflow for the discovery of this compound.

References

- 1. Searching for analgesic drug candidates alleviating oxaliplatin-induced cold hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An animal model of oxaliplatin-induced cold allodynia reveals a crucial role for Nav1.6 in peripheral pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the TRPM8 Antagonist Binding Site

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding site for antagonists on the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key target in the development of therapeutics for neuropathic pain and other conditions characterized by cold hypersensitivity. We will delve into the specific interactions of antagonists with the channel, present quantitative data for key compounds, detail the experimental methodologies used for their characterization, and visualize the associated signaling pathways and experimental workflows.

The TRPM8 Channel and its Antagonists

The TRPM8 channel is a non-selective cation channel primarily known as the principal sensor of cold temperatures and cooling agents like menthol.[1][2][3] Its activation leads to an influx of Ca2+ and Na+ ions, resulting in depolarization of sensory neurons and the sensation of cold.[2] Dysregulation of TRPM8 activity is implicated in various pathological states, including neuropathic pain, making it a prime target for therapeutic intervention.[4]

A number of potent and selective antagonists have been developed to modulate TRPM8 activity. This guide will focus on a highly potent antagonist, "TRPM8 antagonist 2" (also referred to as compound 14), and use the well-characterized antagonists AMTB and TC-I 2014 to provide structural insights into the antagonist binding site.

Quantitative Data for TRPM8 Antagonists

The inhibitory potency of TRPM8 antagonists is typically determined through functional assays that measure the inhibition of agonist-induced channel activation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | IC50 (nM) | Assay Type | Agonist | Cell Line | Reference |

| This compound | 0.2 | Not Specified | Not Specified | Not Specified | MedChemExpress, TargetMol |

| 40 | Ca2+ fluorimetric assay | Menthol | HEK293 expressing rat TRPM8 | MedChemExpress, TargetMol | |

| AMTB | 501 | Patch-clamp electrophysiology | Menthol | HEK293 expressing rat TRPM8 | |

| TC-I 2014 | 4.10 ± 1.52 | Patch-clamp electrophysiology | Menthol | HEK293 expressing rat TRPM8 | |

| PF-05105679 | 103 | Not Specified | Not Specified | Not Specified | |

| BCTC | 660 | Calcium Flux | Icilin | HEK293 | |

| (-)-menthyl 1 | 805 ± 200 | Ca2+ imaging | Menthol | HEK293 expressing human TRPM8 | |

| 700 ± 200 | Whole-cell patch-clamp | Menthol | HEK293 expressing human TRPM8 |

The TRPM8 Antagonist Binding Site: A Structural Perspective

High-resolution cryogenic electron microscopy (cryo-EM) studies of TRPM8 in complex with antagonists have revealed a malleable binding pocket located within the voltage-sensor like domain (VSLD), which is formed by the S1-S4 transmembrane helices. This pocket is distinct from the binding sites for cooling agonists like menthol and icilin, although there can be overlap.

The antagonists AMTB and TC-I 2014 nestle within a membrane-embedded cleft near the intracellular side of the channel. This pocket is lined by both hydrophobic and charged residues from the S1, S2, S3, and S4 helices, as well as the TRP domain. The binding of these antagonists is primarily driven by shape complementarity rather than specific ionic interactions. The adaptability of this binding pocket allows it to accommodate structurally diverse antagonists. The binding of an antagonist is thought to lock the channel in a closed or desensitized state, thereby preventing ion permeation.

Experimental Protocols

The characterization of TRPM8 antagonists and the elucidation of their binding site rely on a combination of functional and structural biology techniques.

Calcium Imaging Assay

This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPM8 activation and its inhibition by antagonists.

Objective: To determine the IC50 value of a test compound against agonist-induced TRPM8 activation.

Materials:

-

HEK293 cells stably expressing the TRPM8 channel.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hanks' Balanced Salt Solution (HBSS).

-

Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid.

-

TRPM8 agonist (e.g., menthol or icilin).

-

Test antagonist compound.

-

96-well black, clear-bottom plates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Culture: Culture HEK293-TRPM8 cells in T-75 flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a density of approximately 30,000 cells per well and incubate overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent Ca2+ indicator (e.g., 2 µM Fura-2 AM), 0.01% Pluronic F-127, and 2 mM probenecid in HBSS.

-

Wash the cells once with HBSS.

-

Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.

-

-

Compound Addition:

-

Prepare serial dilutions of the antagonist compound in HBSS.

-

Wash the cells twice with HBSS.

-

Add the antagonist dilutions to the respective wells and incubate for 10-20 minutes.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Record baseline fluorescence for 10-20 seconds.

-

Add a solution of the TRPM8 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.

-

Continue recording fluorescence for at least 2 minutes to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity before and after agonist addition.

-

Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.

Objective: To characterize the inhibitory effect of an antagonist on TRPM8 channel currents.

Materials:

-

HEK293 cells expressing the TRPM8 channel, plated on coverslips.

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2.

-

TRPM8 agonist and antagonist solutions.

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Cell Approaching and Sealing:

-

Mount the coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply a voltage ramp or step protocol to elicit TRPM8 currents.

-

Perfuse the cell with a solution containing the TRPM8 agonist to activate the channel and record the resulting current.

-

Co-apply the antagonist with the agonist and record the inhibited current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of the antagonist.

-

Calculate the percentage of inhibition at different antagonist concentrations to determine the IC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPM8 and a typical experimental workflow for antagonist characterization.

TRPM8 Signaling Pathways

Experimental Workflow for TRPM8 Antagonist Characterization

Conclusion

The identification and characterization of the antagonist binding site on the TRPM8 channel have been pivotal in the rational design of novel therapeutics. The malleable pocket within the VSLD provides a versatile target for structurally diverse inhibitors. The combination of high-throughput functional assays, detailed electrophysiological recordings, and high-resolution structural studies continues to advance our understanding of TRPM8 modulation and facilitates the development of next-generation analgesics. This guide provides a foundational understanding of the core principles and methodologies in this exciting area of research.

References

- 1. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TRPM8 Antagonists in Cold Thermoregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial molecular sensor for cold temperatures in mammals. Its activation triggers a cascade of physiological responses to maintain core body temperature. Consequently, antagonism of TRPM8 has emerged as a therapeutic strategy for conditions associated with cold hypersensitivity and pain. However, the integral role of TRPM8 in normal thermoregulation presents a significant challenge in drug development, with hypothermia being a potential on-target side effect. This technical guide provides an in-depth analysis of the role of TRPM8 antagonists in cold thermoregulation, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction to TRPM8 and Cold Thermoregulation

The TRPM8 channel, a non-selective cation channel, is predominantly expressed in a subset of primary sensory neurons of the dorsal root and trigeminal ganglia.[1] It is activated by moderate cooling (temperatures below ~28°C), as well as by cooling agents like menthol and icilin.[2][3] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to neuronal depolarization and the transmission of cold signals to the central nervous system.[4] This sensory information is critical for initiating autonomic and behavioral responses to maintain thermal homeostasis, including vasoconstriction to reduce heat loss and thermogenesis (heat production) via shivering and activation of brown adipose tissue (BAT).[5]

Mechanism of Action of TRPM8 Antagonists in Modulating Thermoregulation

TRPM8 antagonists function by binding to the TRPM8 channel and inhibiting its activation by cold stimuli or chemical agonists. This blockade of the primary cold-sensing mechanism in the periphery disrupts the normal thermoregulatory response to a cold environment. The primary mechanisms by which TRPM8 antagonists induce a decrease in body temperature include:

-

Delayed Onset of Vasoconstriction: By blocking the cold-induced signaling from the skin, particularly from areas with a high surface area-to-volume ratio like the tail, TRPM8 antagonists delay the vasoconstrictor response that would normally conserve heat.

-

Reduced Non-Shivering Thermogenesis: The activation of brown adipose tissue (BAT), a key site for non-shivering thermogenesis, is attenuated in the presence of TRPM8 antagonists.

-

Altered Thermal Preference: Preclinical models have shown that pharmacological blockade of TRPM8 can alter behavioral responses to cold, affecting an animal's preference for warmer environments.

Quantitative Data on the Effects of TRPM8 Antagonists

Numerous preclinical studies have investigated the effects of various TRPM8 antagonists on core body temperature. The data from these studies are summarized below to provide a comparative overview.

| Antagonist | Species | Dose | Route of Administration | Maximum Decrease in Core Body Temperature (°C) | Time to Maximum Effect | Reference |

| AMG2850 | Rat | 100 mg/kg | Oral (p.o.) | 0.98 | 140 min | |

| AMG2850 | Mouse | 100 mg/kg | Oral (p.o.) | 0.73 | 100 min | |

| AMG8788 | Rat | 30 mg/kg | Oral (p.o.) | 0.53 | 40 min | |

| AMG9678 | Rat | 10, 30, 100 mg/kg | Oral (p.o.) | ~0.7-0.83 | ~1 hour | |

| M8-B | Mouse | - | Intravenous (i.v.) | Significant decrease | - | |

| PF-05105679 | Human | up to 900 mg | Oral (p.o.) | No significant change | - | |

| VBJ103 | Mouse | 3, 10, 30 mg/kg | Subcutaneous (s.c.) | ~2 | - | |

| VBJ103 | Mouse | 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | Dose-dependent, greater than s.c. | - |

Note: The term "TRPM8 antagonist 2" is not associated with a specific publicly disclosed compound. The data presented here are for various researched TRPM8 antagonists.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway in Cold Thermoregulation

The following diagram illustrates the signaling cascade initiated by cold activation of TRPM8 and the point of intervention for TRPM8 antagonists.

References

- 1. Antinociceptive effect of two novel transient receptor potential melastatin 8 antagonists in acute and chronic pain models in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rygg.au [rygg.au]

- 5. Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of TRPM8 Antagonist 2 (Compound 14)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures and cooling agents like menthol.[1] Its role in nociception and various pathological conditions has established it as a significant therapeutic target, particularly for neuropathic pain syndromes. This technical guide provides a comprehensive overview of the pharmacological profile of TRPM8 antagonist 2, also identified as Compound 14, a potent and selective modulator of the TRPM8 channel. This document details its in vitro and in vivo properties, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Core Pharmacological Attributes

This compound is a tryptophan-based compound that has demonstrated high potency and selectivity for the TRPM8 channel.[2][3] Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, establishing its potential as a therapeutic agent for conditions involving TRPM8-mediated pathways.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays.

| Parameter | Value | Assay Conditions | Cell Line/Organism | Reference |

| IC₅₀ | 0.2 nM | General TRPM8 antagonism | Not Specified | [3][4] |

| IC₅₀ | 40 nM | Inhibition of menthol-induced Ca²⁺ influx | HEK293 cells expressing rat TRPM8 |

Table 1: In Vitro Potency of this compound. This table highlights the high-affinity binding and functional inhibition of the TRPM8 channel by the antagonist.

| Model | Dose | Route | Effect | Organism | Reference |

| Icilin-Induced Wet-Dog Shakes | 30 mg/kg | s.c. | 63% inhibition | Mouse | |

| Oxaliplatin-Induced Cold Allodynia | 0.1 µg & 1 µg | s.c. | Attenuation of hypersensitivity | Mouse |

Table 2: In Vivo Efficacy of this compound. This table showcases the antagonist's ability to modulate TRPM8-mediated behaviors in established animal models of cold hypersensitivity and neuropathic pain.

Signaling Pathways and Experimental Workflows

To fully comprehend the pharmacological effects of this compound, it is crucial to understand the signaling cascade it modulates and the experimental procedures used for its evaluation.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or agonists like menthol and icilin leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and the generation of an action potential in sensory neurons, ultimately leading to the sensation of cold.

Caption: TRPM8 activation by stimuli and its inhibition by antagonist 2.

Experimental Workflow: In Vitro Analysis

The in vitro potency of this compound is typically determined using a calcium imaging assay in HEK293 cells stably expressing the TRPM8 channel.

Caption: Workflow for determining the in vitro potency of TRPM8 antagonists.

Experimental Workflow: In Vivo Analysis

The in vivo efficacy of this compound is assessed in animal models that recapitulate aspects of cold hypersensitivity and neuropathic pain.

Caption: General workflow for in vivo evaluation of TRPM8 antagonists.

Detailed Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium flux in HEK293 cells stably expressing rat TRPM8 to determine the antagonist's IC₅₀ value.

1. Cell Culture:

-

Culture HEK293 cells stably expressing rat TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Assay Preparation:

-

Seed cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

-

After incubation, wash the cells to remove excess dye.

3. Compound Application and Data Acquisition:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the antagonist dilutions to the respective wells and incubate for a predetermined period (e.g., 10-20 minutes).

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add a TRPM8 agonist (e.g., menthol) to all wells to stimulate the channel.

-

Immediately record the change in fluorescence intensity over time.

4. Data Analysis:

-

The antagonist's effect is calculated as the percentage of inhibition of the agonist-induced calcium response.

-

Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Oxaliplatin-Induced Cold Allodynia Model

This model assesses the ability of this compound to alleviate cold hypersensitivity, a common side effect of oxaliplatin chemotherapy.

1. Induction of Cold Allodynia:

-

Administer a single intraperitoneal (i.p.) injection of oxaliplatin (e.g., 3-6 mg/kg) to mice.

-

Cold allodynia typically develops within a few hours to days after administration.

2. Compound Administration:

-

Administer this compound subcutaneously (s.c.) at the desired doses (e.g., 0.1 and 1 µg).

3. Behavioral Testing:

-

Assess cold sensitivity using methods such as the acetone drop test or a cold plate test.

-

For the acetone drop test, apply a drop of acetone to the plantar surface of the hind paw and measure the duration of paw withdrawal, licking, or flinching.

-

For the cold plate test, place the mice on a cold surface (e.g., 4°C) and measure the latency to the first sign of pain (e.g., paw lifting or jumping).

4. Data Analysis:

-

Compare the behavioral responses of the antagonist-treated group to a vehicle-treated control group.

-

A significant reduction in the nociceptive response in the treated group indicates analgesic efficacy.

In Vivo Icilin-Induced Wet-Dog Shake Model

This model is used to evaluate the central and peripheral effects of TRPM8 modulation.

1. Animal Acclimation:

-

Acclimate mice to the testing environment for several days before the experiment.

2. Compound Administration:

-

Administer this compound subcutaneously (s.c.) at various doses (e.g., 1, 10, and 30 mg/kg).

3. Induction of Wet-Dog Shakes:

-

After a predetermined pretreatment time, administer the TRPM8 agonist icilin intraperitoneally (i.p.).

4. Behavioral Observation:

-

Immediately after icilin injection, place the mice in an observation chamber and record the number of wet-dog shakes over a specified period (e.g., 30 minutes).

5. Data Analysis:

-

Compare the number of wet-dog shakes in the antagonist-treated groups to a vehicle-treated control group.

-

A dose-dependent reduction in the number of shakes indicates target engagement and in vivo efficacy of the antagonist.

Conclusion

This compound (Compound 14) is a highly potent and selective modulator of the TRPM8 channel with demonstrated efficacy in preclinical models of cold hypersensitivity and neuropathic pain. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent. The provided diagrams offer a clear visualization of the underlying mechanisms and experimental workflows, aiding in the comprehension of its pharmacological properties.

References

The Selectivity and Specificity of TRPM8 Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary molecular sensor for cold temperatures in mammals.[1][2] Activated by temperatures below approximately 26°C and cooling agents like menthol and icilin, TRPM8 plays a crucial role in the somatosensory system.[3][4] Its expression in a subpopulation of sensory neurons makes it a key player in cold sensation and pain signaling.[1] Consequently, TRPM8 has emerged as a significant therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain, inflammatory pain, and migraine.

The development of potent and selective TRPM8 antagonists is a key objective in harnessing its therapeutic potential. An ideal antagonist must exhibit high affinity for TRPM8 while demonstrating minimal activity at other related TRP channels (e.g., TRPV1, TRPA1) and other off-target proteins to avoid undesirable side effects. This guide focuses on the selectivity and specificity of a highly potent tryptophan-based antagonist, referred to as TRPM8 antagonist 2 (also identified in scientific literature as compound 14 ). This compound has been identified as one of the most potent in vitro TRPM8 antagonists to date, making it an important tool for research and a promising scaffold for drug development.

Data Presentation: Potency and Selectivity Profile

This compound (compound 14) has demonstrated exceptional potency and high selectivity for the TRPM8 channel. Its inhibitory activity was primarily assessed using in vitro fluorescence-based assays measuring menthol-evoked calcium influx in HEK293 cells stably expressing the rat TRPM8 channel.

| Target Channel | Agonist Used | Assay Type | Potency (IC₅₀) | Selectivity vs. TRPM8 | Reference |

| TRPM8 | Menthol | Calcium Influx | 0.2 nM | - | |

| TRPV1 | Not Applicable | Calcium Influx | No Activity | > 50,000-fold | |

| TRPA1 | Not Applicable | Calcium Influx | No Activity | > 50,000-fold |

Note: "No Activity" indicates that no significant agonistic or antagonistic effect was observed in cell lines expressing these channels. The selectivity fold is estimated based on a presumed lack of activity at concentrations up to 10 µM.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by stimuli such as cold or chemical agonists initiates a signaling cascade. This process begins with a conformational change in the channel, permitting the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to membrane depolarization and the generation of an action potential, which is transmitted to the central nervous system, resulting in the sensation of cold. The increase in intracellular Ca²⁺ also triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

Caption: TRPM8 channel activation and downstream signaling cascade.

Experimental Workflow: In Vitro Calcium Flux Assay

The primary method for screening and characterizing TRPM8 modulators is the calcium flux assay. This high-throughput method measures changes in intracellular calcium concentration following channel activation in a genetically modified cell line (e.g., HEK293) that stably expresses the TRPM8 channel.

Caption: Workflow for a typical in vitro calcium flux assay.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp is the gold standard for confirming the activity and mechanism of ion channel modulators. It provides a direct measurement of the ion currents flowing through the channel in a single cell, offering high-resolution data on antagonist potency and kinetics.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is synthesized from standard methodologies used for assessing TRP channel antagonists.

-

Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the rat TRPM8 channel are cultured in standard medium. Cells are seeded into 96-well black-walled, clear-bottom plates and grown to form a confluent monolayer.

-

Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS). A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion-exchange inhibitor like probenecid is added to each well. The plate is incubated for approximately 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

-

Compound Addition: After incubation, the dye solution is removed, and cells are washed again. The antagonist compound, this compound, is serially diluted in assay buffer and added to the wells. The plate is incubated for 10-20 minutes to allow the compound to bind to the target.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is established. A solution of a TRPM8 agonist (e.g., menthol) is then automatically injected into each well to stimulate calcium influx through the TRPM8 channels.

-

Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response following agonist addition is used to determine the level of channel inhibition. The data are normalized to controls, and concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC₅₀) value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is based on standard electrophysiological recording techniques for ion channels.

-

Cell Preparation: HEK293 cells transiently or stably expressing the rat TRPM8 channel are grown on glass coverslips.

-

Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution. A glass micropipette with a fine tip (1-3 µm) is filled with an intracellular solution and positioned onto a single cell.

-

Whole-Cell Configuration: Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane. A brief, strong pulse of suction is then applied to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell mode).

-

Current Recording: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). A TRPM8 agonist, such as menthol, is applied via the perfusion system to activate the channel and evoke an ionic current, which is recorded by the amplifier.

-

Antagonist Application: Once a stable agonist-evoked current is established, this compound is co-applied with the agonist at various concentrations. The degree of current inhibition is measured.

-

Data Analysis: The inhibitory effect is typically reversible upon washout of the antagonist. The steady-state current amplitude in the presence of the antagonist is compared to the control current to determine the percentage of inhibition. A concentration-response curve is plotted to calculate the IC₅₀.

In Vivo Models for Efficacy Assessment

-

Icilin-Induced Wet-Dog Shakes (WDS) Model: This model assesses in vivo target engagement. The potent TRPM8 agonist icilin induces a distinct and quantifiable shaking behavior in mice. Pre-treatment with a TRPM8 antagonist is expected to reduce the frequency of these shakes. This compound (1-30 mg/kg, s.c.) demonstrated a marked, dose-dependent inhibition of these behaviors.

-

Oxaliplatin-Induced Cold Allodynia Model: This is a model of neuropathic pain where treatment with the chemotherapy agent oxaliplatin induces hypersensitivity to cold stimuli. The antagonist's ability to alleviate this hypersensitivity is measured by observing the animal's response (e.g., paw withdrawal) to a non-noxious cold stimulus. This compound (0.1-1 μg, s.c.) was shown to significantly attenuate cold allodynia in this model, demonstrating its potential analgesic activity.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Characterization of New TRPM8 Modulators in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New transient receptor potential TRPV1, TRPM8 and TRPA1 channel antagonists from a single linear β,γ-diamino ester scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to TRPM8 Antagonists and Their Effect on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the transient receptor potential melastatin 8 (TRPM8) channel, the role of its antagonists, and their impact on intracellular calcium ([Ca2+]i) signaling. It details the mechanism of action, quantitative efficacy of representative antagonists, and standardized experimental protocols for their evaluation.

Introduction: The TRPM8 Channel as a Therapeutic Target

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily known for its role as the principal sensor of cold temperatures in the mammalian nervous system.[1] Activation of TRPM8 by thermal stimuli (temperatures below ~28°C) or chemical agonists, such as menthol and icilin, leads to an influx of cations, most notably calcium (Ca2+) and sodium (Na+).[2][3] This influx depolarizes the sensory neurons, generating action potentials that are transmitted to the brain and perceived as a cold sensation.[2]

Beyond its physiological role in thermosensation, TRPM8 is implicated in a variety of pathological conditions, including neuropathic pain, cold hypersensitivity, overactive bladder, and certain types of cancer.[2] This has made the channel a significant target for therapeutic intervention. TRPM8 antagonists, compounds designed to inhibit the channel's activity, block the influx of ions and can thereby modulate the sensation of cold and alleviate symptoms in associated disorders. A critical method for evaluating the efficacy of these antagonists is to measure their ability to prevent the rise in intracellular calcium upon channel activation.

Mechanism of Action: TRPM8-Mediated Calcium Influx and Its Inhibition

The activation of the TRPM8 channel creates a pore in the cell membrane that allows cations to flow down their electrochemical gradient. Due to the significant concentration gradient, there is a substantial influx of Ca2+ into the cell, raising the intracellular calcium concentration from its low resting level (typically around 100 nM) to micromolar levels. This calcium transient acts as a crucial second messenger, triggering a cascade of downstream cellular events, including neurotransmitter release and changes in gene expression.

TRPM8 antagonists function by binding to the channel and preventing its opening or blocking the ion conduction pathway. This blockade directly inhibits the influx of Ca2+, thereby preventing the depolarization of the neuron and the subsequent signaling. The potency of an antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the agonist-induced calcium response by 50%.

Quantitative Data: Efficacy of Representative TRPM8 Antagonists

The potency of TRPM8 antagonists can vary depending on the specific compound, the species orthologue of the channel (e.g., human vs. rat), and the agonist used for activation. The following table summarizes the IC50 values for several well-characterized TRPM8 antagonists as determined by intracellular calcium assays.

| Antagonist | Agonist | Cell Line / System | Species | IC50 Value | Reference(s) |

| BCTC | Capsaicin | Rat Spinal Cord | Rat | 37.0 nM (CGRP release) | |

| Menthol | CHO cells | Rat | Varies (Conc. dependent) | ||

| Cold (10°C) | CHO cells | Rat | Varies (Conc. dependent) | ||

| AMTB | Menthol | HEK-293 cells | Rat | ~20 µM (Effective conc.) | |

| Icilin | HEK-293 cells | Human | ~20 µM (Effective conc.) | ||

| PBMC | Menthol | HEK-293T cells | Mouse | < 1 nM | |

| (-)-menthyl 1 | Menthol | HEK-293 cells | Human | 805 ± 200 nM | |

| Icilin | HEK-293 cells | Human | 1.8 ± 0.6 µM | ||

| Menthol | HEK-293 cells | Rat | 117 ± 18 nM | ||

| Icilin | HEK-293 cells | Rat | 521 ± 20 nM | ||

| Capsazepine | Menthol/Icilin | Various | Multiple | Non-specific inhibitor | |

| Hispidulin | Agonist | Not Specified | Not Specified | 9.7 µM | |

| Oroxylin A | Agonist | Not Specified | Not Specified | 1.7 µM | |

| RGM8-51 (β-lactam) | Menthol | HEK-293 cells | Rat | 1.06 ± 1.21 µM | |

| Menthol | HEK-293 cells | Human | 1.74 ± 1.19 µM |

Signaling Pathways and Experimental Visualizations

Diagrams created using Graphviz provide a clear visual representation of the molecular interactions and experimental processes involved in studying TRPM8 antagonists.

Caption: TRPM8 agonist signaling cascade leading to intracellular Ca2+ influx.

Caption: Inhibition of the TRPM8 signaling pathway by a specific antagonist.

Experimental Protocol: Intracellular Calcium Imaging Assay

This protocol describes a standard method for measuring changes in intracellular calcium in a cell line heterologously expressing TRPM8 (e.g., HEK-293 or CHO cells) to determine the IC50 of an antagonist. The procedure utilizes a ratiometric fluorescent indicator, such as Fura-2 AM.

5.1. Materials and Reagents

-

HEK-293 cells stably expressing human TRPM8

-

Culture medium (e.g., DMEM with 10% FBS)

-

Glass coverslips or 96/384-well imaging plates

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127 (optional, to aid dye loading)

-

DMSO (for dissolving compounds)

-

TRPM8 agonist (e.g., Menthol, Icilin)

-

TRPM8 antagonist (test compound)

-

Fluorescence imaging system (microscope or plate reader) with 340nm and 380nm excitation filters and a ~510nm emission filter

5.2. Procedure

-

Cell Culture and Plating:

-

Culture TRPM8-expressing HEK-293 cells in standard conditions (37°C, 5% CO2).

-

24-48 hours before the experiment, plate the cells onto glass coverslips or appropriate imaging microplates to achieve 70-80% confluency on the day of the assay.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye and allow 30 minutes for complete de-esterification of the dye by intracellular esterases.

-

-

Compound Application:

-

Prepare serial dilutions of the TRPM8 antagonist in HBSS.

-

Add the antagonist solutions to the respective wells/coverslips and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., 0.1% DMSO in HBSS).

-

-

Imaging and Data Acquisition:

-

Mount the coverslip or plate onto the fluorescence imaging system.

-

Begin recording, alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) for 40-60 seconds.

-

Add the TRPM8 agonist (e.g., 100 µM menthol) to all wells simultaneously using an automated liquid handler or by manual pipetting.

-

Continue recording the fluorescence ratio for several minutes to capture the peak calcium response and its subsequent decay.

-

5.3. Data Analysis

-

The ratio of the fluorescence intensities (F340/F380) is calculated for each time point. This ratio is proportional to the intracellular calcium concentration.

-

The peak change in the fluorescence ratio (ΔR) following agonist addition is determined for each concentration of the antagonist.

-

The percentage of inhibition is calculated for each antagonist concentration relative to the response in the vehicle control wells.

-

Plot the percent inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: A typical experimental workflow for a calcium flux antagonist assay.

Conclusion

TRPM8 antagonists represent a promising class of compounds for the treatment of various sensory and proliferative disorders. Their primary mechanism of action involves the direct inhibition of the TRPM8 channel, which prevents the influx of intracellular calcium that underpins its signaling function. The robust and reproducible nature of intracellular calcium imaging assays makes them an indispensable tool for the discovery, characterization, and optimization of novel TRPM8 inhibitors. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of TRPM8 modulation.

References

A Technical Guide to Early-Stage Efficacy Research on TRPM8 Antagonists

Disclaimer: The term "TRPM8 antagonist 2" does not correspond to a specific, publicly recognized compound in scientific literature. Therefore, this guide utilizes the well-documented clinical tool PF-05105679 as a representative example to illustrate the core principles, experimental designs, and data interpretation central to the early-stage research of TRPM8 antagonists.

This document provides an in-depth overview for researchers, scientists, and drug development professionals on the methodologies and findings related to the early-stage efficacy of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists.

Introduction: TRPM8 as a Therapeutic Target

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily expressed in a subpopulation of sensory neurons.[1][2] It functions as the principal sensor for environmental cold, being activated by temperatures below approximately 26°C and by cooling compounds like menthol and icilin.[1][3] Upon activation, TRPM8 permits the influx of Na+ and Ca2+ ions, leading to neuronal depolarization and the generation of action potentials that signal the sensation of cold.[1]

Given its critical role in cold sensation, TRPM8 has emerged as a significant therapeutic target for conditions involving cold-related pain, such as cold allodynia (pain from a normally non-painful cold stimulus) and hyperalgesia (an exaggerated pain response to cold). Preclinical studies have implicated TRPM8 in pain associated with neuropathic injuries and chemotherapy. Consequently, the development of selective TRPM8 antagonists is an active area of research for novel analgesics.

This guide focuses on the compound PF-05105679, a potent and selective TRPM8 antagonist, to detail the pathway from mechanism of action to preclinical and early-stage clinical efficacy evaluation.

TRPM8 Signaling Pathway

The fundamental mechanism of a TRPM8 antagonist is to block the ion channel, thereby preventing the influx of cations that initiate the neural signal for cold sensation. The activity of the TRPM8 channel is intricately regulated by cellular signaling pathways, most notably by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function. Antagonists like PF-05105679 bind to the channel protein, stabilizing it in a closed conformation and preventing its opening in response to cold or chemical agonists.

References

Methodological & Application

Application Notes and Protocols: Investigating Cold Allodynia in Mice using a TRPM8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a selective TRPM8 antagonist, referred to herein as TRPM8 Antagonist 2 (also known as Compound 14), in a mouse model of cold allodynia. The protocols detailed below are intended to offer a standardized methodology for inducing and assessing cold hypersensitivity, as well as for evaluating the efficacy of potential therapeutic compounds targeting the TRPM8 channel.

Introduction to TRPM8 and Cold Allodynia

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary molecular sensor for cold temperatures in mammals.[1] Upon activation by cold stimuli (temperatures below 28°C) or chemical agonists like menthol and icilin, TRPM8 allows the influx of Na⁺ and Ca²⁺ ions, leading to depolarization of sensory neurons and the generation of an action potential that is perceived as a cold sensation.[1][2]

Cold allodynia is a debilitating neuropathic pain condition where a normally innocuous cold stimulus is perceived as painful. This condition is a common side effect of certain chemotherapeutic agents, such as oxaliplatin, and can also result from nerve injury.[2][3] The upregulation and sensitization of TRPM8 channels in sensory neurons are believed to play a crucial role in the pathophysiology of cold allodynia, making TRPM8 an attractive therapeutic target for the development of novel analgesics.

This compound is a potent and selective inhibitor of the TRPM8 channel, demonstrating efficacy in preclinical models of neuropathic pain.

Data Presentation: In Vitro and In Vivo Efficacy of TRPM8 Antagonists

The following tables summarize the quantitative data for this compound and other relevant antagonists from in vitro and in vivo studies.

Table 1: In Vitro Potency of TRPM8 Antagonists

| Compound | Assay Type | Species | IC₅₀ | Reference |

| This compound (Compound 14) | Icilin-evoked Ca²⁺ entry | Human | 2.4 ± 1.0 nM | |

| This compound (Compound 14) | Menthol-evoked currents (Patch Clamp) | Human | 64 ± 2 nM | |

| PBMC | Menthol-evoked currents (Patch Clamp, +80 mV) | Not Specified | 0.6 nM | |

| PBMC | Menthol-evoked currents (Patch Clamp, -80 mV) | Not Specified | 0.4 nM | |

| PF-05105679 | Not Specified | Not Specified | Not Specified |

Table 2: In Vivo Efficacy of TRPM8 Antagonists in Mouse Models of Cold Allodynia

| Compound | Mouse Model | Behavioral Test | Dose | Route of Administration | Observed Effect | Reference |

| This compound (Compound 14) | Oxaliplatin-induced | Not Specified | µg doses | Local | Dose-dependent inhibition of cold allodynia | |

| PBMC | CFA-induced inflammatory pain | Acetone Test | 10 mg/kg | Systemic | Reduction in cold hypersensitivity response scores | |

| PBMC | Chronic Constriction Injury (CCI) | Acetone Test | 10 mg/kg | Systemic | Reduction in cold hypersensitivity response scores | |

| PF-05105679 | Human Cold Pressor Test | Not Specified | 900 mg | Not Specified | Efficacy comparable to oxycodone |

Experimental Protocols

I. Oxaliplatin-Induced Cold Allodynia Mouse Model

This model is used to mimic the chemotherapy-induced neuropathic pain observed in patients.

Materials:

-

Oxaliplatin (dissolved in 5% glucose solution)

-

C57BL/6 mice (male, 8-10 weeks old)

-

Standard animal housing and care facilities

-

Insulin syringes (29-gauge)

Procedure:

-

Acclimatize mice to the housing facility for at least one week before the experiment.

-

On the day of induction, weigh each mouse to determine the correct dosage of oxaliplatin.

-

Administer oxaliplatin at a dose of 3 mg/kg via intravenous (i.v.) injection every 3 days for a total of 9 injections. Alternatively, a regimen of 2 mg/kg intraperitoneally (i.p.) for five consecutive days can be used.

-

A control group should be injected with the vehicle (5% glucose solution) following the same schedule.

-

Monitor the mice for general health and well-being throughout the study.

-

Cold allodynia typically develops within a few days of the first injection and can be assessed using the Acetone Test or the Cold Plate Test.

II. Chronic Constriction Injury (CCI) of the Sciatic Nerve

This surgical model induces a nerve injury that leads to the development of neuropathic pain, including cold allodynia.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (scissors, forceps)

-

Chromic gut or silk sutures (4-0 or 5-0)

-

Surgical microscope or magnifying lens

-

Heating pad to maintain body temperature during surgery

-

Post-operative care supplies (analgesics, antiseptic)

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Shave and disinfect the lateral aspect of the thigh of the right hind limb.

-

Make a small incision in the skin and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

-

Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (chromic gut or silk) around the nerve with about 1 mm spacing between each ligature.

-

The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting the epineural blood flow.

-

Suture the muscle and skin layers.

-

Administer post-operative analgesics and monitor the animal for recovery.

-

A sham surgery group should undergo the same procedure, including nerve exposure, but without the placement of ligatures.

-

Cold allodynia develops over several days and can be assessed starting from day 3 post-surgery.

III. Behavioral Assessment of Cold Allodynia

A. Acetone Test

This test measures the response to a cooling stimulus produced by the evaporation of acetone.

Materials:

-

Acetone

-

Syringe with a blunted needle or a dropper

-

Plexiglass enclosures on a wire mesh floor

-

Video recording equipment (optional, for later scoring)

-

Timer

Procedure:

-

Place the mice in individual plexiglass enclosures on the wire mesh floor and allow them to acclimate for at least 20-30 minutes.

-

Draw a small, consistent volume of acetone (e.g., 25-50 µL) into a syringe.

-

Gently apply the drop of acetone to the plantar surface of the hind paw through the mesh floor, avoiding direct contact between the syringe and the paw.

-

Immediately start a timer and observe the mouse's behavior for 60 seconds.

-

Record the cumulative time spent in nocifensive behaviors, which include flinching, lifting, licking, or shaking of the paw.

-

Repeat the procedure for the contralateral paw and for all animals in the study. A 5-10 minute interval should be allowed between applications to the same paw.

B. Cold Plate Test

This test measures the latency to a nocifensive response when the animal is placed on a cold surface.

Materials:

-

Cold plate apparatus (capable of maintaining a constant temperature)

-

Plexiglass cylinder to confine the mouse on the plate

-

Timer

Procedure:

-

Set the temperature of the cold plate to a non-noxious temperature, typically between 4°C and 10°C.

-

Place the mouse inside the plexiglass cylinder on the surface of the cold plate.

-

Start the timer immediately.

-

Observe the mouse for nocifensive behaviors such as jumping, paw licking, or brisk lifting of the hind paws.

-

Record the latency (in seconds) to the first clear nocifensive response.

-

A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the plate and assigned the maximum score.

-

Alternatively, the number of paw lifts or the cumulative reaction time within a set observation period (e.g., 5 minutes) can be recorded.

Visualization of Pathways and Workflows

TRPM8 Signaling Pathway

The following diagram illustrates the key components of the TRPM8 signaling pathway upon activation by cold or menthol.

Caption: TRPM8 channel activation and inhibition pathway.

Experimental Workflow for Evaluating this compound

The diagram below outlines the logical flow of an experiment designed to test the efficacy of this compound in a mouse model of cold allodynia.

Caption: Workflow for in vivo testing of a TRPM8 antagonist.

References

Application Notes and Protocols for Calcium Imaging Assays with TRPM8 Antagonist 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures and cooling agents like menthol. Its involvement in pain signaling pathways, particularly in neuropathic pain, has established it as a significant target for therapeutic drug development. Calcium imaging assays are a cornerstone for investigating TRPM8 channel activity. Activation of TRPM8 leads to an influx of calcium ions (Ca²⁺), resulting in a detectable increase in intracellular calcium concentration. This application note provides detailed protocols for utilizing calcium imaging assays to characterize the inhibitory activity of TRPM8 Antagonist 2, a potent and selective blocker of the TRPM8 channel.

This compound has been identified as a highly effective inhibitor of TRPM8, showing promise in pre-clinical research for neuropathic pain.[1][2] By blocking the TRPM8 channel, this antagonist prevents the influx of calcium, thereby inhibiting the downstream signaling cascade.[3]

Data Presentation

The inhibitory potency of this compound on the TRPM8 channel is quantified by determining its half-maximal inhibitory concentration (IC50) from concentration-response curves generated through calcium imaging experiments.

| Compound | Target | Assay Type | Agonist | IC50 (nM) | Cell Line |

| This compound | Rat TRPM8 | Calcium Flux | Menthol | 40 | HEK293 |

| This compound | Not Specified | Not Specified | Not Specified | 0.2 | Not Specified |

Table 1: Inhibitory potency of this compound on TRPM8 channels determined by a cell-based calcium flux assay.[1][2]

Signaling Pathway and Experimental Workflow

Activation of the TRPM8 channel by stimuli such as cold or chemical agonists (e.g., menthol, icilin) induces a conformational change in the channel. This change allows the influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients. The subsequent increase in intracellular Ca²⁺ concentration leads to cell membrane depolarization and can be detected using calcium-sensitive fluorescent dyes. This compound functions as a direct inhibitor of the TRPM8 channel, preventing this ion influx.

The general workflow for a calcium imaging assay to assess the inhibitory activity of this compound involves preparing cultured cells expressing TRPM8, loading them with a calcium-sensitive dye, applying the antagonist followed by an agonist, and measuring the change in fluorescence.

Experimental Protocols

Cell Culture and Plating

This protocol describes the maintenance of Human Embryonic Kidney 293 (HEK293) cells stably expressing human or rat TRPM8 and their preparation for a calcium imaging assay.

Materials:

-

HEK293 cells stably expressing TRPM8 (HEK293-hTRPM8 or HEK293-rTRPM8)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

G418 (or other appropriate selection antibiotic)

-

Trypsin-EDTA

-

96-well black, clear-bottom microplates

Procedure:

-

Culture HEK293-TRPM8 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

For the assay, harvest sub-confluent cells using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.

Calcium Imaging Assay

This protocol details the procedure for measuring changes in intracellular calcium in response to a TRPM8 agonist and its inhibition by this compound.

Materials:

-

HEK293-TRPM8 cells plated in a 96-well plate

-

Fluo-4 AM

-

Pluronic F-127

-

Probenecid

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

TRPM8 agonist (e.g., Menthol or Icilin)

-

Fluorescence microplate reader with automated injection capabilities

Reagent Preparation:

-

Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

-

Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution in DMSO.

-

Probenecid Stock Solution: Prepare a 250 mM stock solution in 1 M NaOH and adjust the pH to ~7.4 with HEPES.

-

Dye Loading Solution: For one 96-well plate, mix 20 µL of Fluo-4 AM stock solution with 10 mL of HBSS containing 2.5 mM probenecid and 0.02-0.04% Pluronic F-127.

-

Compound Plates: Prepare a separate 96-well plate with serial dilutions of this compound in HBSS. Also, prepare a solution of the TRPM8 agonist (e.g., 100 µM Menthol or 100 nM Icilin) in HBSS.

Procedure:

-

Dye Loading:

-

Remove the culture medium from the cell plate.

-

Wash the cells once with 100 µL of HBSS per well.

-

Add 100 µL of the Dye Loading Solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Calcium Flux Measurement:

-

After incubation, wash the cells twice with 100 µL of HBSS per well to remove extracellular dye.

-

Add 90 µL of HBSS to each well.

-

Place the cell plate into the fluorescence microplate reader.

-

Set the reader to record fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells and incubate for 10-20 minutes.

-

After the incubation period, add 10 µL of the TRPM8 agonist solution to stimulate the cells.

-

Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

-

Data Analysis

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition.

-

Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀).

-

Plot the normalized fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols for Patch-Clamp Recording of TRPM8 Antagonism

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the characterization of TRPM8 antagonists using patch-clamp electrophysiology. The following sections offer step-by-step guidance on experimental procedures, data analysis, and visualization of key concepts for researchers in academia and the pharmaceutical industry.

Introduction to TRPM8 and its Antagonism

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in mammals.[1][2][3] It is activated by temperatures below ~25°C, as well as by cooling agents like menthol and icilin.[1][2] TRPM8 is predominantly expressed in a subset of sensory neurons, where its activation leads to the sensation of cold and plays a role in cold-induced pain (cold allodynia). Consequently, TRPM8 has emerged as a promising therapeutic target for the development of novel analgesics and for treating conditions such as neuropathic pain, overactive bladder, and certain types of cancer.